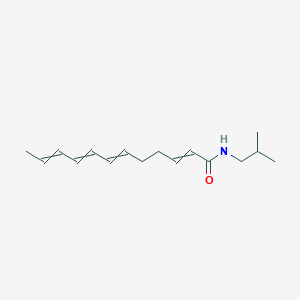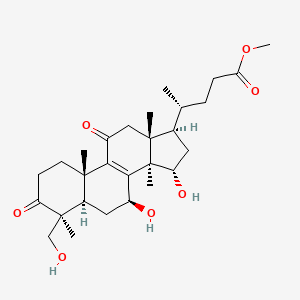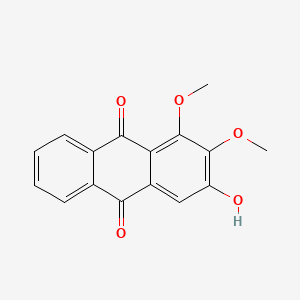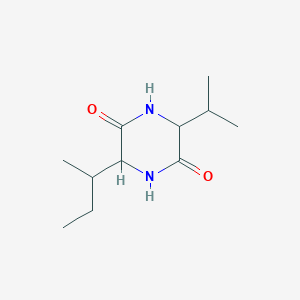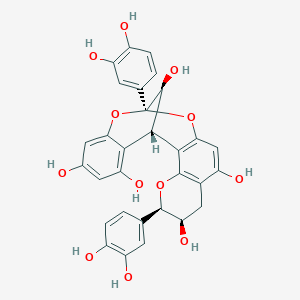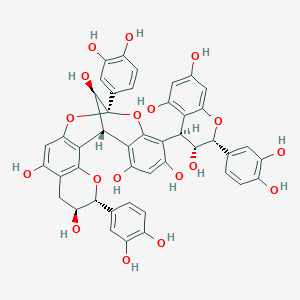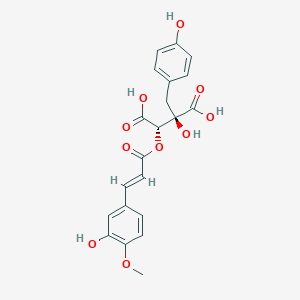
Cimicifugic acid F
Overview
Description
Cimicifugic acid F is a hydroxycinnamic acid ester of piscidic acid . It has been isolated from the rhizomes of Cimicifuga racemosa , a plant species that grows in the northern parts of our planet, namely Eastern Asia, North America, and Europe .
Synthesis Analysis
The synthesis of Cimicifugic acid F involves the isolation process from Actaea and Petasites species . The exact synthesis process is not detailed in the available resources.Scientific Research Applications
Biological Activities and Medicinal Aspects : Jahn and Petersen (2021) reviewed the biological activities of hydroxycinnamic acid esters like fukinolic acid and cimicifugic acids, highlighting their potential as therapeutic tools. The review discusses the structural features of these compounds and their significance in exhibiting anti-inflammatory, antiviral, cytotoxic, and vasoactive effects (Jahn & Petersen, 2021).
Inhibition of Neutrophil Elastase Activity : A study by Löser et al. (2000) found that cimicifugic acid F, along with other cimicifugic acids from Cimicifuga racemosa, inhibited neutrophil elastase activity, which is important in inflammatory responses (Löser, Kruse, Melzig, & Nahrstedt, 2000).
Hyaluronidase Inhibitory Activities : Research by Iwanaga et al. (2010) discovered that cimicifugic acids, including cimicifugic acid F, showed potent hyaluronidase inhibitory activities, which might be beneficial in treating various diseases associated with hyaluronidase overactivity (Iwanaga, Kusano, Warashina, & Miyase, 2010).
Antioxidant Activity and DNA Damage Protection : Burdette et al. (2002) found that cimicifugic acid F, among other compounds from Cimicifuga racemosa, displayed antioxidant activity and protected against cellular DNA damage caused by reactive oxygen species (Burdette et al., 2002).
- study by Kusano et al. (2001) demonstrated that cimicifugic acids, including cimicifugic acid F, exhibited inhibitory activity on collagenolytic enzymes. This suggests their potential effectiveness in preventing collagen degradation in various pathological conditions, wound healing, or inflammation (Kusano, Seyama, Nagai, Shibano, & Kusano, 2001).
- Role in Biosynthesis : Werner and Petersen (2019) identified a hydroxycinnamoyltransferase enzyme in Actaea racemosa that catalyzes the formation of cimicifugic acids, including cimicifugic acid F. This study provides insights into the biosynthesis of these compounds, which is crucial for understanding their biological roles and potential therapeutic applications (Werner & Petersen, 2019).
Safety And Hazards
According to the Material Safety Data Sheet, Cimicifugic acid F is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, it is advised to flush with plenty of water and seek medical attention . In case of ingestion or inhalation, it is recommended to move to fresh air immediately and consult a doctor .
Future Directions
The research on the biological activities of extracts from Cimicifuga/Actaea species and Petasites japonicus, including Cimicifugic acid F, has been intensified . Investigations on the biological properties of these hydroxycinnamic acid esters are currently undertaken and some compounds might be promising therapeutic tools .
properties
IUPAC Name |
(2R,3S)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-30-16-8-4-12(10-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGMKAAMRFEBHK-PZTMCFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC=C(C=C2)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cimicifugic acid F | |
CAS RN |
220618-91-7 | |
| Record name | Cimicifugic acid F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220618917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMICIFUGIC ACID F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5586G4WLE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)


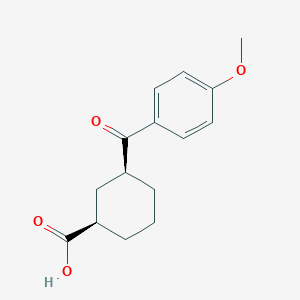
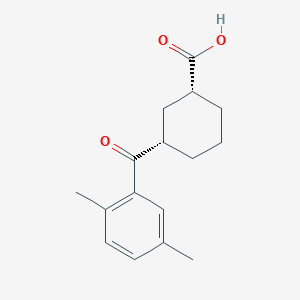
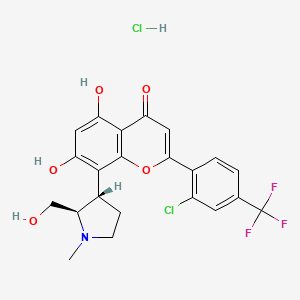
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
